

Technical Guide: Benzyl prop-2-yn-1-ylcarbamate (CAS 120539-91-5)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl prop-2-yn-1-ylcarbamate*

Cat. No.: *B121593*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl prop-2-yn-1-ylcarbamate, also known as N-Cbz-propargylamine, is a chemical compound with the CAS number 120539-91-5.^{[1][2][3][4]} This molecule incorporates a propargylamine moiety, a structural feature of significant interest in medicinal chemistry and drug discovery due to its presence in various neuroprotective agents.^[5] The presence of the terminal alkyne group also makes it a valuable reagent in "click chemistry," a set of powerful and versatile reactions for molecular synthesis.^{[6][7]} This technical guide provides a comprehensive overview of the properties, structure, synthesis, and potential biological relevance of **Benzyl prop-2-yn-1-ylcarbamate**.

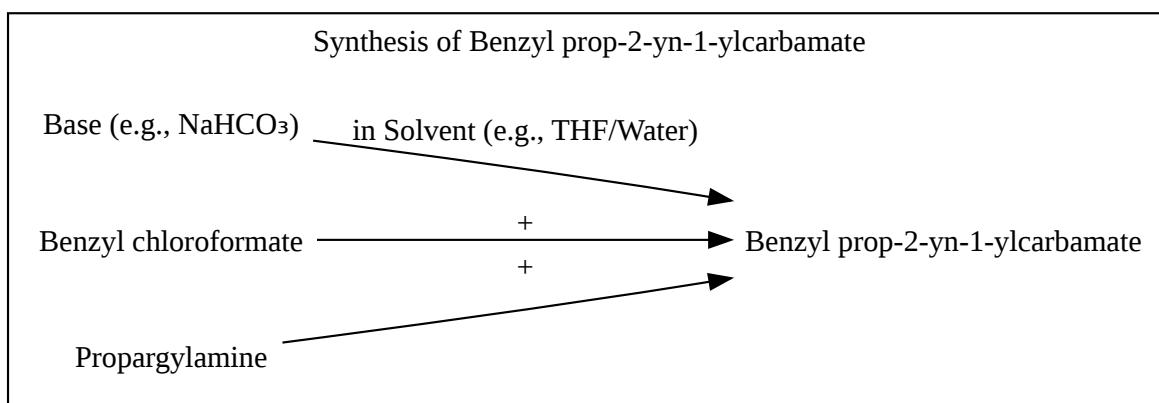
Chemical Structure and Properties

The chemical structure of **Benzyl prop-2-yn-1-ylcarbamate** consists of a benzyl carbamate protecting group attached to a propargylamine functional group.

Structure:

Caption: Chemical structure of **Benzyl prop-2-yn-1-ylcarbamate**.

Table 1: Physicochemical Properties


Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[1][3][4]
Molecular Weight	189.21 g/mol	[1][3][4]
Appearance	White to off-white crystalline solid or powder	[8]
Melting Point	39-41 °C	
Boiling Point	324 °C at 760 mmHg	
Solubility	Soluble in Ethanol	[3]
InChI Key	SVBHWCDVMKYTN-UHFFFAOYSA-N	

Experimental Protocols

Synthesis

A common method for the synthesis of **Benzyl prop-2-yn-1-ylcarbamate** involves the reaction of propargylamine with benzyl chloroformate under basic conditions.[3]

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: General synthesis scheme.

Detailed Protocol (Illustrative):

- Dissolution: Dissolve propargylamine (1.0 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.
- Base Addition: Add sodium bicarbonate (2.0 equivalents) to the solution and stir until dissolved.
- Reaction: Cool the mixture to 0-5 °C in an ice bath. Slowly add benzyl chloroformate (1.05 - 1.2 equivalents) to the stirred solution, maintaining the temperature below 10 °C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[9]

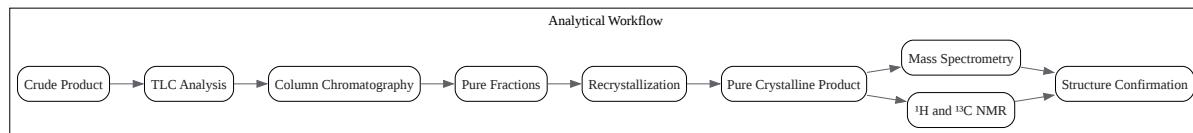
Purification

Column Chromatography (Illustrative Protocol):

- Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).[10]
- Column Packing: Pour the slurry into a glass chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
- Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
- Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC.

- Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[11]

Recrystallization (Illustrative Protocol):

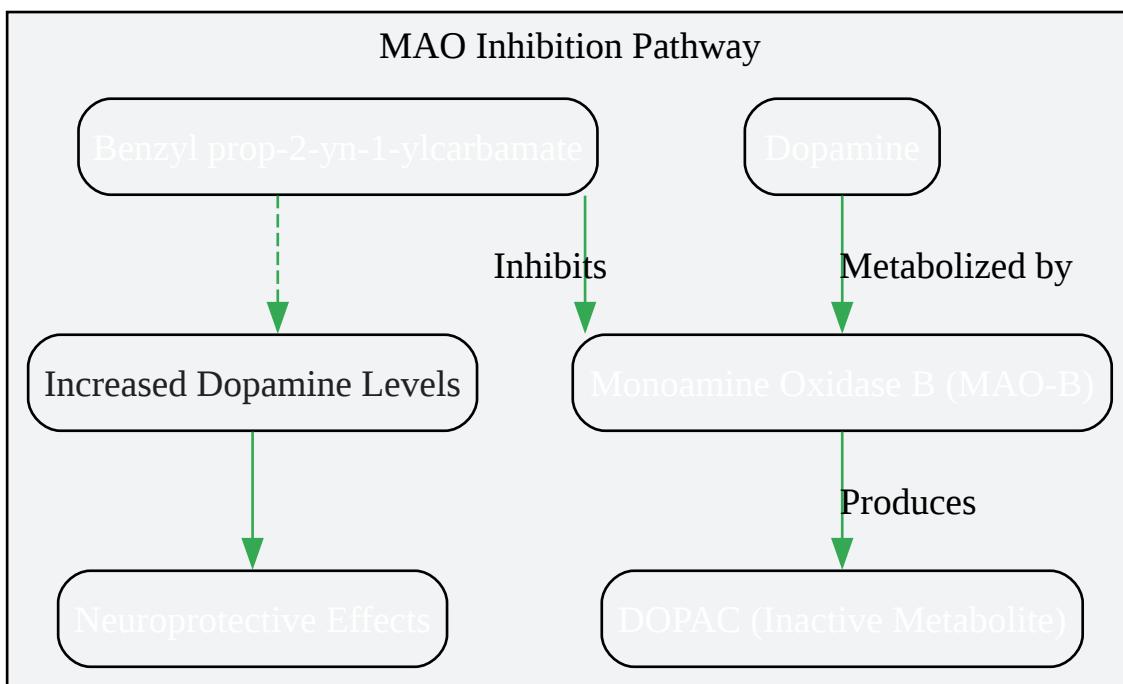

- Solvent Selection: Determine a suitable solvent system for recrystallization. A mixture of ethanol and water is a potential candidate.[12][13][14]
- Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
- Crystallization: Slowly add water to the hot solution until turbidity is observed. Reheat the solution until it becomes clear again.
- Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Analytical Characterization

Table 2: Spectroscopic Data

Technique	Data	Reference(s)
¹ H NMR	Expected signals for aromatic, benzylic, propargylic, and acetylenic protons.	[15][16][17]
¹³ C NMR	Expected signals for aromatic, carbonyl, benzylic, and acetylenic carbons.	[1][3][4][18]
Mass Spec.	Expected molecular ion peak [M+H] ⁺ at m/z 190.08626.	[1][4][8]

Illustrative Analytical Workflow:


[Click to download full resolution via product page](#)

Caption: Analytical workflow for **Benzyl prop-2-yn-1-ylcarbamate**.

Biological Activity and Signaling Pathways

The propargylamine moiety is a key pharmacophore in several drugs targeting neurodegenerative diseases, primarily through the inhibition of monoamine oxidases (MAO).^[5] MAOs are enzymes responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B, in particular, can increase dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease. While direct experimental data for **Benzyl prop-2-yn-1-ylcarbamate** is limited, its structural similarity to known MAO inhibitors suggests it may exhibit similar activity.

Proposed Signaling Pathway: Monoamine Oxidase Inhibition

[Click to download full resolution via product page](#)

Caption: Proposed MAO-B inhibition pathway.

The neuroprotective effects of propargylamine derivatives may also involve the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for cell survival and differentiation.[\[5\]](#)

Applications in Drug Development and Research

- **Neuroprotective Agent Development:** As a scaffold for the design and synthesis of novel monoamine oxidase inhibitors for the treatment of neurodegenerative disorders like Parkinson's disease.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)
- **Click Chemistry:** The terminal alkyne group allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the efficient synthesis of more complex molecules and bioconjugates.[\[6\]](#)[\[7\]](#)[\[25\]](#)[\[26\]](#)
- **Organic Synthesis:** Serves as a versatile building block for the introduction of the protected propargylamine functionality in multi-step organic syntheses.

Safety Information

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement(s)
GHS07	Warning	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Handling Precautions:

- Use in a well-ventilated area.
- Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a cool, dry place away from incompatible materials.

This technical guide provides a summary of the available information on **Benzyl prop-2-yn-1-ylcarbamate** (CAS 120539-91-5). Further research is warranted to fully elucidate its biological activity and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. lookchem.com [lookchem.com]

- 4. Benzyl prop-2-yn-1-ylcarbamate | C11H11NO2 | CID 11137906 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. Click Chemistry [organic-chemistry.org]
- 8. PubChemLite - Benzyl prop-2-yn-1-ylcarbamate (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 9. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Home Page [chem.ualberta.ca]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. mt.com [mt.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of N-propargylphenelzine and analogues as neuroprotective agents - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC
[pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tcichemicals.com [tcichemicals.com]

- 26. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [Technical Guide: Benzyl prop-2-yn-1-ylcarbamate (CAS 120539-91-5)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b121593#cas-number-120539-91-5-properties-and-structure\]](https://www.benchchem.com/product/b121593#cas-number-120539-91-5-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com